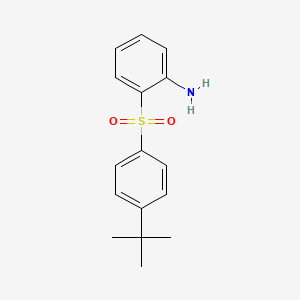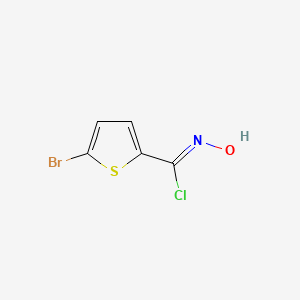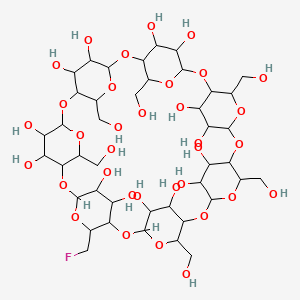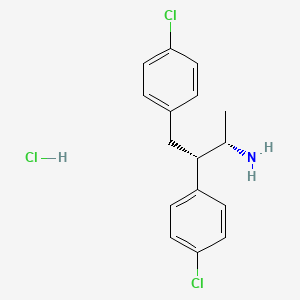
2'-Deoxy-5'-O-DMT-nebularine 3'-CE phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite is a specialized phosphoramidite derivative used primarily in oligonucleotide synthesis. This compound enables potent modifications to nucleic acids, making it a valuable tool in the study of DNA-protein interactions and intricate nucleic acid structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite involves several key steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups.
Activation of the Phosphoramidite: The protected nucleoside is then reacted with a phosphoramidite reagent, typically in the presence of a base such as diisopropylethylamine (DIPEA).
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of 2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the protection and activation reactions.
Automated Purification: High-throughput chromatographic systems are employed to purify the compound efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during the oligonucleotide synthesis process.
Oxidation and Reduction: The phosphoramidite group can be oxidized to form phosphates, which are crucial intermediates in nucleic acid synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as tetrazole are commonly used to activate the phosphoramidite group for nucleophilic substitution.
Oxidation: Iodine or other oxidizing agents are used to convert the phosphoramidite to a phosphate.
Major Products Formed
The major products formed from these reactions include:
Oligonucleotides: The primary product of interest, used in various research and therapeutic applications.
Phosphates: Intermediates formed during the oxidation of the phosphoramidite group.
Aplicaciones Científicas De Investigación
2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA-protein interactions.
Biology: Facilitates the exploration of nucleic acid structures and functions.
Medicine: Plays a role in the development of therapeutic oligonucleotides for treating genetic disorders.
Industry: Employed in the production of synthetic nucleic acids for various biotechnological applications
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite involves:
Inhibition of DNA and RNA Synthesis: The compound inhibits the synthesis of DNA and RNA by incorporating into the nucleic acid chain and preventing further elongation.
Molecular Targets: The primary targets are the enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases.
Comparación Con Compuestos Similares
Similar Compounds
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A nucleoside analog used for incorporating 2-fluoro-modified ribose-G nucleobases within oligonucleotides.
N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-CE phosphoramidite: Another nucleotide analog used for labeling DNA or RNA.
Uniqueness
2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite is unique due to its ability to introduce specific modifications at the 3’ terminus of oligonucleotides, enabling the study of novel DNA-protein interactions and intricate nucleic acid structures.
Propiedades
Fórmula molecular |
C40H47N6O6P |
|---|---|
Peso molecular |
738.8 g/mol |
Nombre IUPAC |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H47N6O6P/c1-28(2)46(29(3)4)53(50-22-10-21-41)52-36-23-38(45-27-44-35-24-42-26-43-39(35)45)51-37(36)25-49-40(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-20,24,26-29,36-38H,10,22-23,25H2,1-6H3 |
Clave InChI |
XMLXGCMUAVWROJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)


![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)
![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)





